

2-Tert-butoxycarbonylamino-3-methylbenzoic acid physical properties

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Compound of Interest

Compound Name: 2-Tert-butoxycarbonylamino-3-methylbenzoic acid

Cat. No.: B1334087

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An In-depth Technical Guide to the Physical Properties of **2-Tert-butoxycarbonylamino-3-methylbenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tert-butoxycarbonylamino-3-methylbenzoic acid is a synthetically valuable organic compound. As a derivative of 2-amino-3-methylbenzoic acid (3-methylanthranilic acid), it belongs to the class of N-protected amino acids. The tert-butoxycarbonyl (Boc) protecting group on the amine is of paramount importance in multi-step organic synthesis, particularly in peptide synthesis and the construction of complex pharmaceutical intermediates. The Boc group provides stability to the amine under a wide range of non-acidic conditions while allowing for facile deprotection under mild acidic conditions. The strategic placement of the methyl and carboxylic acid groups on the benzene ring makes it a versatile building block for creating molecules with specific steric and electronic properties.

This guide provides a comprehensive overview of the core physical properties of **2-tert-butoxycarbonylamino-3-methylbenzoic acid**, supported by detailed experimental protocols for their verification. The insights herein are designed to empower researchers to effectively utilize this compound in their synthetic and drug development endeavors.

Core Physical and Chemical Properties

A summary of the key identifying and physical properties of the compound is presented below. This data is essential for reaction planning, safety assessment, and quality control.

Property	Value	Source
IUPAC Name	2-[(2-methylpropan-2-yl)oxy carbonyl amino]-3-methylbenzoic acid	N/A
Molecular Formula	C ₁₃ H ₁₇ NO ₄	[1]
Molecular Weight	267.28 g/mol	N/A
Melting Point	184-186 °C	[1]
Appearance	White to pale yellow crystalline powder	[2]
MDL Number	MFCD02682219	[1]
CAS Number	Not definitively assigned in public databases.	N/A

Detailed Analysis of Key Physical Properties

Melting Point: A Critical Indicator of Purity

The melting point is one of the most fundamental and accessible physical properties used to assess the purity of a crystalline solid. For **2-tert-butoxycarbonyl amino-3-methylbenzoic acid**, a sharp melting range of 184-186 °C is indicative of high purity[\[1\]](#). A broader melting range (e.g., > 2 °C) or a depression in the melting point typically suggests the presence of impurities, which disrupt the crystal lattice of the solid.

Causality in Measurement: The accurate determination of a melting point relies on a slow heating rate (typically 1-2 °C per minute) as the sample approaches its expected melting temperature. A rapid heating rate does not allow for thermal equilibrium between the sample and the heating block, leading to a reading that is artificially high and a range that is inaccurately broad.

A detailed, self-validating protocol for melting point determination is provided in the "Experimental Protocols" section.

Solubility Profile: Guiding Application and Purification

The solubility of a compound is critical for its use in chemical reactions, for its purification via recrystallization, and for its formulation in biological assays. Based on its structure—a carboxylic acid and a Boc-protected amine on an aromatic ring—a qualitative solubility profile can be predicted:

- **High Solubility:** Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), where the compound can engage in hydrogen bonding and dipole-dipole interactions.
- **Moderate Solubility:** Expected in polar protic solvents like methanol and ethanol, and in moderately polar solvents like ethyl acetate and acetone.
- **Poor Solubility:** Expected in nonpolar solvents such as hexanes and toluene, and in water at neutral pH. Solubility in aqueous solutions is expected to increase significantly under basic conditions (e.g., in aqueous sodium bicarbonate or sodium hydroxide) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.

A quantitative protocol for determining solubility is outlined in the "Experimental Protocols" section.

Spectroscopic Profile: Structural Verification

While specific spectral data is not widely published, the structure of **2-tert-butoxycarbonylamino-3-methylbenzoic acid** allows for the confident prediction of its key spectroscopic features. These features are essential for confirming the identity and structural integrity of the compound after synthesis or before use.

¹H NMR Spectroscopy (Expected Signals):

- **tert-Butyl Protons:** A characteristic singlet at approximately 1.5 ppm, integrating to 9H.
- **Methyl Protons:** A singlet corresponding to the aromatic methyl group, expected around 2.2–2.4 ppm, integrating to 3H.

- Aromatic Protons: Three protons on the benzene ring, which would appear as a multiplet or as distinct doublets and triplets in the range of 7.0-8.0 ppm.
- N-H Proton: A broad singlet, typically in the range of 8.5-10.0 ppm, whose chemical shift can be concentration-dependent.
- Carboxylic Acid Proton: A very broad singlet, often appearing far downfield (>10 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Expected Signals):

- tert-Butyl Carbons: Two signals, one for the quaternary carbon (~80 ppm) and one for the three equivalent methyl carbons (~28 ppm).
- Methyl Carbon: Signal for the aromatic methyl group (~17-21 ppm).
- Aromatic Carbons: Six distinct signals in the aromatic region (110-140 ppm).
- Carbamate Carbonyl: A signal around 155 ppm.
- Carboxylic Acid Carbonyl: A signal in the range of 165-175 ppm.

Infrared (IR) Spectroscopy (Expected Absorption Bands):

- O-H Stretch: A very broad band from the carboxylic acid, typically centered around 2500-3300 cm⁻¹.
- N-H Stretch: A moderate, sharp peak around 3300-3500 cm⁻¹.
- C=O Stretch: Two distinct carbonyl peaks. The carboxylic acid C=O stretch will appear around 1700-1725 cm⁻¹, and the carbamate C=O stretch will appear around 1680-1700 cm⁻¹.
- C-O Stretch: Strong bands in the 1150-1250 cm⁻¹ region, corresponding to the C-O bonds of the carboxylic acid and the carbamate.

Experimental Protocols

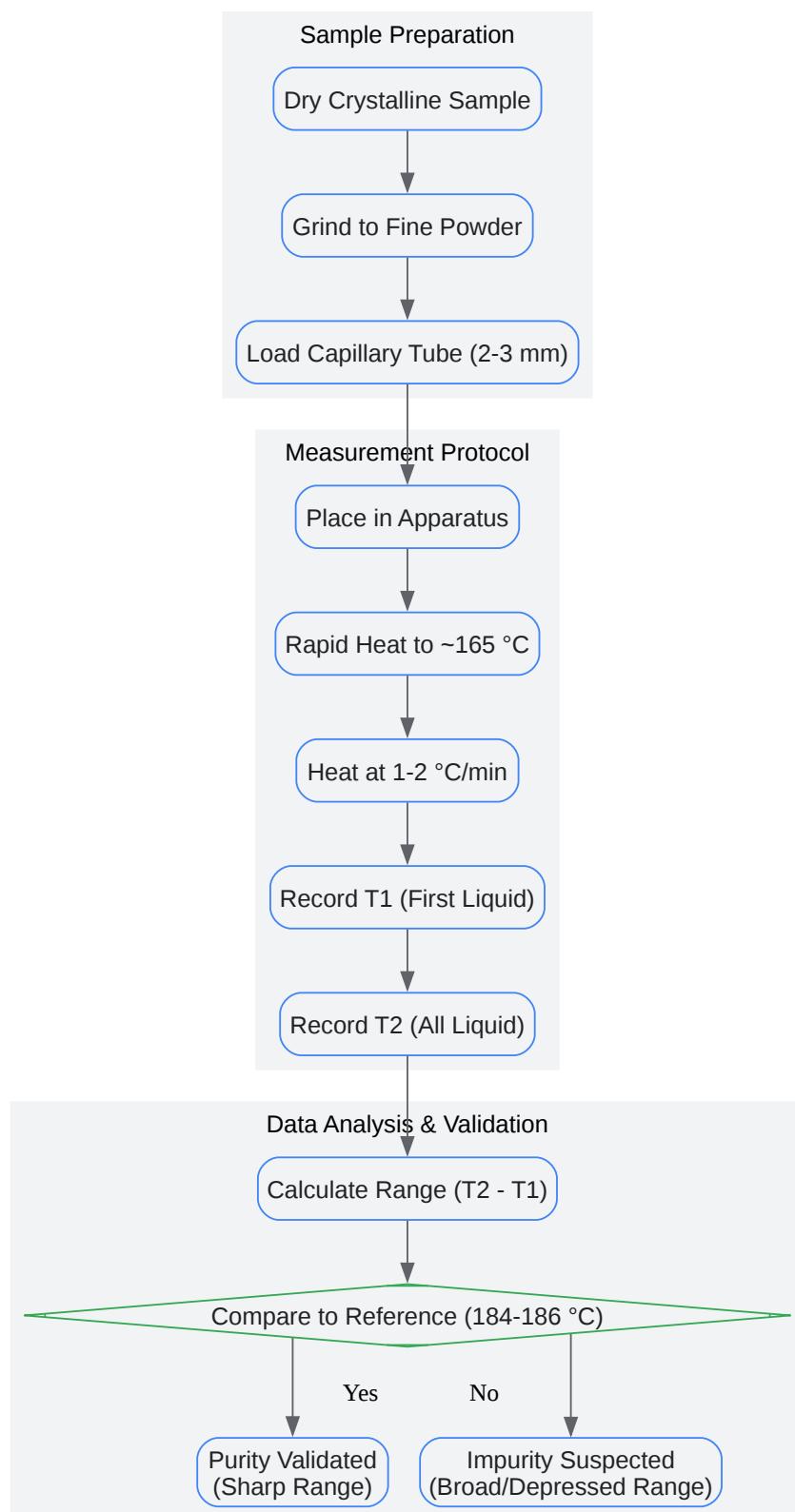
The following protocols are designed as self-validating systems for the characterization of **2-tert-butoxycarbonylamino-3-methylbenzoic acid**.

Protocol 1: Determination of Melting Point via Capillary Method

This protocol describes the standard method for obtaining an accurate melting point.

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube to a depth of 2-3 mm.
- **Instrument Setup:** Place the capillary tube into a calibrated melting point apparatus.
- **Rapid Heating:** Rapidly heat the apparatus to a temperature approximately 15-20 °C below the expected melting point (184 °C).
- **Equilibration and Slow Heating:** Once the target temperature is reached, reduce the heating rate to 1-2 °C per minute. This slow rate is crucial for ensuring thermal equilibrium and obtaining an accurate reading.
- **Observation:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2).
- **Validation:** The melting range is reported as T_1-T_2 . A sharp range (≤ 2 °C) within the expected 184-186 °C window validates the high purity of the sample.

Workflow for Purity Assessment via Melting Point Determination

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Caption: Workflow for Melting Point Determination.

Protocol 2: Quantitative Solubility Determination

This protocol uses the shake-flask method to determine the solubility in a given solvent at a specific temperature (e.g., 25 °C).

- **System Preparation:** Add an excess amount of the compound to a known volume of the chosen solvent (e.g., 10 mL of ethyl acetate) in a sealed vial. Adding excess solid ensures that a saturated solution is formed.
- **Equilibration:** Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
- **Phase Separation:** Allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.
- **Sample Extraction:** Carefully withdraw a known volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette.
- **Solvent Evaporation:** Transfer the aliquot to a pre-weighed vial and carefully evaporate the solvent completely under reduced pressure or a stream of nitrogen.
- **Quantification:** Weigh the vial containing the dried residue. The difference between this final weight and the initial vial weight gives the mass of the dissolved solid.
- **Calculation:** Calculate the solubility in units such as g/L or mg/mL. The experiment should be repeated at least three times to ensure reproducibility.

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References

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